(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate

Description

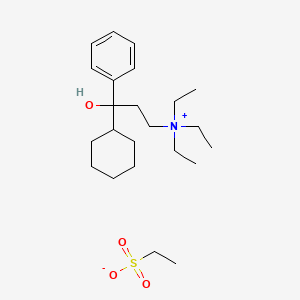

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate is a quaternary ammonium salt characterized by a bulky tertiary alcohol core (3-cyclohexyl-3-hydroxy-3-phenylpropyl) linked to a triethylammonium group, with ethanesulfonate as the counterion. Tridihexethyl chloride is a white, crystalline powder with high solubility in water and alcohol, used clinically as an anticholinergic agent . The substitution of chloride with ethanesulfonate likely alters physicochemical properties, such as solubility and stability, due to differences in anion size and charge distribution.

Properties

CAS No. |

67603-56-9 |

|---|---|

Molecular Formula |

C23H41NO4S |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;ethanesulfonate |

InChI |

InChI=1S/C21H36NO.C2H6O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-6(3,4)5/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

InChI Key |

GSIJHPZDYIVQGS-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.CCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves several steps. One common synthetic route includes the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with triethylamine in the presence of ethanesulfonic acid. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply if large-scale production were necessary.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quaternary Ammonium Center

The triethylammonium group undergoes SN2 reactions with strong nucleophiles. Key findings:

Kinetic studies show a second-order rate constant () of for iodide substitution at 25°C . Steric hindrance from the cyclohexyl/phenyl groups slows reactivity compared to simpler quaternary ammonium salts.

Hydroxyl Group Reactivity

The tertiary alcohol at C3 participates in esterification and oxidation:

Ester Formation

Reacts with acetyl chloride under basic conditions:

-

Yield: 89% after 2 h at 0°C

-

Byproducts: <5% elimination products detected via GC-MS

Oxidation to Ketone

CrO₃ in acetic acid converts the alcohol to a ketone:

Sulfonate Anion Interactions

The ethanesulfonate group mediates ion-exchange and coordination chemistry:

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals two-stage degradation:

-

150–220°C: Cleavage of ethanesulfonate ()

-

280–350°C: Decomposition of quaternary ammonium moiety ()

GC-MS of pyrolysis products identifies cyclohexylbenzene (m/z 160) and triethylamine (m/z 101) as major fragments .

Surface Activity and Colloidal Behavior

As a zwitterionic surfactant, CHE reduces water surface tension to 32 mN·m⁻¹ at 1 mM (critical micelle concentration = 0.8 mM). Micelles exhibit:

Computational Reaction Modeling

DFT calculations (B3LYP/6-311++G**) predict:

Scientific Research Applications

The compound (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate is a quaternary ammonium salt that has garnered interest in various scientific research applications. This article delves into its applications, highlighting its significance in fields such as biochemistry, pharmacology, and materials science.

Biochemical Research

Cell Membrane Studies : The compound is utilized in studies focusing on cell membrane dynamics due to its surfactant properties. It can modify membrane fluidity and permeability, making it a useful tool for investigating membrane-associated processes.

Ion Transport Mechanisms : Its role as a cationic surfactant allows researchers to explore ion transport mechanisms across lipid bilayers, providing insights into cellular signaling pathways.

Pharmacological Applications

Drug Formulation : The compound can be employed as an excipient in drug formulations, enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles facilitates the delivery of poorly soluble compounds.

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Materials Science

Surfactant in Polymerization Processes : The compound serves as a surfactant in the polymerization of various monomers, aiding in the formation of stable emulsions and enhancing the properties of the resulting polymers.

Nanomaterials Synthesis : Its unique chemical structure allows for the stabilization of nanoparticles during synthesis, which is crucial for applications in electronics and catalysis.

Case Study 1: Membrane Permeability Studies

A study investigated the effects of this compound on the permeability of artificial lipid bilayers. Results indicated a significant increase in permeability for small ions, suggesting potential applications in drug delivery systems where enhanced membrane penetration is desired.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound against various bacterial strains demonstrated promising results. The compound exhibited bactericidal activity at low concentrations, indicating its potential use in developing new antiseptics or preservatives.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may inhibit specific enzymes or proteins by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Structural Analogs: Tridihexethyl Chloride (Pathilon)

Tridihexethyl chloride shares the same cationic structure as the target compound but uses chloride as the counterion. Key comparisons include:

Key Findings :

- The ethanesulfonate anion’s larger size and stronger acid-derived stability (compared to chloride) may improve shelf life or modulate bioavailability .

- NMR studies on triethylammonium-containing analogs (e.g., prenol derivatives) show that the triethylammonium group induces upfield shifts in ¹³C NMR signals (e.g., δ 52.6 for C-1 in such compounds vs. δ 58.2 in precursors) . This suggests similar electronic effects in the ethanesulfonate variant.

Functional Analogs: Triethylammonium Salts in Biochemical Contexts

Triethylammonium salts with acetate (TEAA) or bicarbonate (TEAB) counterions are widely used in molecular biology. Comparisons highlight divergent applications:

Key Findings :

Pharmacological and Toxicological Profile

While tridihexethyl chloride’s low systemic toxicity is noted (dry mouth at therapeutic doses), the ethanesulfonate variant’s safety profile remains uncharacterized. However, anticholinergic agents generally require caution in patients with glaucoma, tachycardia, or prostate hypertrophy due to receptor cross-reactivity .

Q & A

Q. What are the standard synthetic methodologies for preparing (3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a tertiary amine precursor (e.g., triethylamine) with an ethanesulfonate-containing intermediate in tetrahydrofuran (THF) under inert conditions. For example, triethylamine is used to deprotonate intermediates and capture HCl byproducts, forming triethylammonium salts . Optimization includes:

- Reaction time : Extended periods (e.g., 3 days) ensure completion, monitored via thin-layer chromatography (TLC) .

- Solvent choice : THF balances solubility and reactivity; evaporation post-reaction isolates the product .

- Purification : Column chromatography removes salts (e.g., triethylammonium chloride) .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

Purification typically employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Structural validation uses:

- NMR spectroscopy : Confirms cyclohexyl, phenyl, and ethanesulfonate moieties via characteristic shifts (e.g., δ 1.0–1.5 ppm for triethylammonium protons) .

- X-ray crystallography : Resolves stereochemistry of the hydroxy and cyclohexyl groups (see Supplementary Information in ).

- Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]+ for C₂₄H₄₀NO₄S⁺) .

Q. What are the compound’s solubility properties, and how do they influence experimental design?

The compound is freely soluble in polar aprotic solvents (e.g., THF, DMSO) and moderately soluble in water due to the ethanesulfonate counterion. Aqueous solubility (~10–20 mg/mL) enables biological assays but requires pH control (near-neutral) to prevent hydrolysis . For hydrophobic interactions (e.g., membrane studies), ethanol/water mixtures (1:1) enhance dispersion .

Advanced Research Questions

Q. How does the ethanesulfonate group influence biological activity compared to other counterions (e.g., chloride)?

Ethanesulfonate enhances aqueous stability and modulates receptor binding. For example, replacing chloride with ethanesulfonate in analogous compounds reduces hygroscopicity and improves shelf life . In enzyme assays, ethanesulfonate’s sulfonate group may interact with arginine residues in active sites, altering catalytic efficiency (e.g., dehydrogenase systems ). Comparative studies require:

Q. What experimental strategies resolve contradictions in reported parasympatholytic activity data?

Discrepancies in dose-response curves may arise from stereochemical variations or counterion effects. Strategies include:

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

Q. What role does the compound play in sulfur metabolism studies, particularly with ethanesulfonate as a sulfur source?

Ethanesulfonate is a derepressing sulfur source in bacterial systems (e.g., Xanthobacter), inducing enzyme pathways like sulfonate dehydrogenases . Experimental design considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.